Ambicromil

Description

Nomenclature and Historical Context of Ambicromil

The systematic identification and history of a compound are fundamental to understanding its place in scientific research.

International Nonproprietary Name (INN) and Synonyms of this compound

The designated International Nonproprietary Name (INN) for this compound is this compound. nih.gov In scientific literature and databases, it is also referred to by several synonyms. One of the most common synonyms is Probicromil. nih.govmdpi.com Another significant identifier used during its development phase is FPL-58668. nih.gov Further appellations include Ambicromilum (Latin) and ambicromilo. nih.govmdpi.com Its chemical name, as defined by IUPAC nomenclature, is 4,6-dioxo-10-propyl-4H,6H-benzo[1,2-b:5,4-b']dipyran-2,8-dicarboxylic acid. nih.gov

| Identifier Type | Name |

| International Nonproprietary Name (INN) | This compound |

| Synonym | Probicromil |

| Development Code | FPL-58668 |

| Latin Name | Ambicromilum |

| IUPAC Name | 4,6-dioxo-10-propyl-4H,6H-benzo[1,2-b:5,4-b']dipyran-2,8-dicarboxylic acid |

Historical Development and Key Contributors to this compound Research

The development of this compound is rooted in the broader history of chromone (B188151) research for therapeutic applications. This line of inquiry was significantly advanced by the pharmaceutical company Fisons plc, which had a dedicated research program to synthesize and evaluate khellin (B1673630) modifications for the treatment of asthma. This program, which began in the 1950s, led to the landmark discovery of disodium (B8443419) cromoglycate (cromolyn sodium) in 1965 by a team at Fisons, with Dr. R.E.C. Altounyan playing a pivotal role through his self-experimentation due to his own asthma condition. This compound (FPL-58668) emerged from this same intensive research environment at Fisons, which was focused on developing novel chromone-based compounds with antiallergic properties.

Pharmacological Classification of this compound within Research Paradigms

This compound is categorized within several key pharmacological classes based on its chemical structure and mechanism of action in research models.

Classification as a Chromone Derivative and Benzodipyran Structure

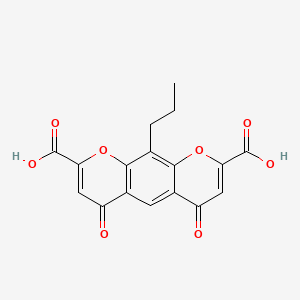

Chemically, this compound is classified as a chromone derivative. researchgate.net The core of its structure is the benzo-γ-pyrone skeleton characteristic of chromones. researchgate.net More specifically, it possesses a benzodipyran structure, which consists of two pyran rings fused to a central benzene (B151609) ring. nih.gov Its molecular formula is C17H12O8. nih.govmdpi.com

Role as an Antiallergic and Antiasthmatic Agent in Research Models

In experimental settings, this compound has been investigated for its potential as an antiallergic and antiasthmatic agent. nih.gov Research into chromone derivatives, such as the related compound nedocromil (B1678009) sodium, has demonstrated their ability to inhibit bronchoconstriction in response to various stimuli in asthma models. These compounds are studied for their capacity to mitigate the inflammatory events in the airways that are central to the pathogenesis of asthma.

Categorization as a Mediator Release Inhibitor

This compound is categorized as a mediator release inhibitor. nih.gov This classification stems from its mechanism of action, which involves the stabilization of mast cells. Mast cell stabilizers function by preventing the degranulation of mast cells, a process that releases histamine (B1213489) and other chemical mediators responsible for initiating allergic responses. The inhibition of mediator release from mast cells is a key therapeutic strategy for allergic disorders. Research on similar compounds has shown that they can block the IgE-regulated calcium channels, which are essential for the fusion of histamine-containing vesicles with the mast cell membrane and subsequent degranulation.

Position within the Antihistamine Class of Compounds

Given the non-existence of "this compound" in the available literature, it is impossible to define its position within the antihistamine class of compounds. However, it is useful to discuss the classification of compounds that are sometimes conflated with antihistamines, such as mast cell stabilizers.

Antihistamines are a class of drugs that function by blocking the action of histamine at H1 or H2 receptors, thereby preventing the allergic response that histamine triggers. wikipedia.orgclevelandclinic.orgnih.gov They are broadly categorized into first-generation and second-generation antihistamines. nih.gov

In contrast, other compounds used in allergy and asthma management, such as cromolyn (B99618) sodium and nedocromil sodium, are not classified as antihistamines. wikipedia.orgnih.gov Instead, they belong to a class of drugs known as mast cell stabilizers. wikipedia.orgdrugs.comnumberanalytics.com Their mechanism of action does not involve blocking histamine receptors. Instead, they prevent the degranulation of mast cells, which is the process that releases histamine and other inflammatory mediators. wikipedia.orgdrugs.comnumberanalytics.com By stabilizing these cells, they preemptively halt the allergic cascade. drugs.comnumberanalytics.com

Because no compound named "this compound" is documented, it cannot be assigned a place within the antihistamine class or any other class of therapeutic compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58805-38-2 |

|---|---|

Molecular Formula |

C17H12O8 |

Molecular Weight |

344.3 g/mol |

IUPAC Name |

4,6-dioxo-10-propylpyrano[3,2-g]chromene-2,8-dicarboxylic acid |

InChI |

InChI=1S/C17H12O8/c1-2-3-7-14-8(10(18)5-12(24-14)16(20)21)4-9-11(19)6-13(17(22)23)25-15(7)9/h4-6H,2-3H2,1H3,(H,20,21)(H,22,23) |

InChI Key |

WEQNUNAIQXHGHB-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(O2)C(=O)O |

Canonical SMILES |

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(O2)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

58805-57-5 (di-Na salt) 71144-97-3 (Ca[1:1] salt) 71144-97-3 (calcium salt/solvate) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ambicromil FPL 58668 FPL-58668 probicromil probicromil calcium (1:1) salt probicromil disodium salt |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Research for Ambicromil and Its Class

Synthetic Methodologies for the Pyranochromene Scaffold of Ambicromil

The construction of the fundamental pyranochromene skeleton, the structural heart of this compound, involves a variety of synthetic strategies, ranging from classical organic reactions to modern catalytic methods.

The chromone (B188151) ring system is a core fragment in numerous natural products and pharmacologically active compounds. ijrpc.comnih.gov Its synthesis has been a subject of extensive research, leading to a diverse array of methodologies. Classical approaches often rely on the cyclization of precursors under harsh acidic or basic conditions. ijrpc.com For instance, the Baker–Venkataraman rearrangement of o-acyloxyacyldihydrochalcones, followed by an acid-catalyzed cyclization, is a well-established route. ijrpc.com Similarly, the Kostanecki-Robinson reaction provides another historical pathway to chromone derivatives. researchgate.net

Modern synthetic chemistry has introduced milder and more efficient methods. These include microwave-assisted organic synthesis (MAOS) to accelerate ring closure reactions and the use of various catalysts to improve yields and conditions. ijrpc.com A unified protocol for synthesizing chromones, as well as related thiochromones and γ-pyrones, has been developed using a dehydrative rearrangement reaction at room temperature, showcasing significant advancement in the field. rsc.org For more complex structures like benzodipyrans (pyranochromenes), multi-component reactions catalyzed by novel agents such as magnetic nanocomposites have proven effective, allowing for the construction of pyrano[3,2-c]chromene-diones in a single step. frontiersin.orgresearchgate.net

Table 1: Selected Synthetic Methodologies for the Chromone Core

| Method | Key Precursors/Reagents | Conditions | Key Features | Citation |

|---|---|---|---|---|

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone derivatives | Base, then Acid-catalyzed cyclization | Classic, two-step procedure to form 1,3-diketone intermediate. | ijrpc.com |

| Kostanecki-Robinson Reaction | o-Hydroxyaryl ketones, Aliphatic anhydride | Base, High temperature | One-pot synthesis of 3-acylchromones. | researchgate.net |

| Dehydrative Rearrangement | 1,3-Dioxin-4-ones, Lewis acid | Room Temperature | Unified protocol for chromones, thiochromones, and γ-pyrones. | rsc.org |

| Nanocatalyst-Mediated MCR | Aldehydes, Malononitrile, 1,3-Diketones | Fe₃O₄@SiO₂-based nanocatalyst | Green synthesis, high yields, easy catalyst recovery. | frontiersin.orgscielo.org.za |

| Microwave-Assisted Synthesis | Various precursors | Microwave irradiation | Accelerated reaction times, often improved yields. | ijrpc.com |

The spatial arrangement of atoms, or stereochemistry, is a critical factor that dictates a molecule's biological function. rijournals.comresearchgate.net For complex molecules like this compound, which contains multiple stereogenic centers, controlling the stereochemical outcome of a synthesis is paramount. Advanced strategies in organic synthesis provide the tools to achieve this control with high precision. rijournals.com

Key strategies include:

Substrate Control: This approach utilizes the existing stereochemistry within a starting material to direct the formation of new stereocenters in the same molecule. youtube.com The inherent chirality of the substrate sterically or electronically guides the incoming reagents to a specific face of the molecule.

Auxiliary Control: In this method, a chiral auxiliary—a temporary chiral molecule—is attached to an achiral substrate. researchgate.netyoutube.com This auxiliary directs a subsequent stereoselective reaction. After it has served its purpose, the auxiliary is removed, leaving behind an enantiomerically enriched product. youtube.com

Chiral Catalysis: Asymmetric catalysts, which are chiral molecules used in sub-stoichiometric amounts, can generate large quantities of a chiral product from an achiral starting material. This is a highly efficient and widely used method in modern synthesis. researchgate.net

The successful application of these strategies is often challenging, facing hurdles such as the complexity of the substrate, the efficiency of stereoinduction, and the scalability of the reaction. rijournals.comresearchgate.net The total synthesis of natural products with multiple stereocenters, such as alternapyrone, often requires an integrated approach combining predictive analysis with meticulous experimental validation to definitively establish the absolute configuration. nih.gov

Table 2: Comparison of Stereochemical Control Strategies

| Strategy | Principle | Advantages | Considerations | Citation |

|---|---|---|---|---|

| Substrate Control | Inherent chirality of the starting material directs the reaction. | Covalently bound, predictable outcomes based on molecular conformation. | Limited to the availability of suitable chiral starting materials. | youtube.com |

| Auxiliary Control | A temporary chiral group is attached to guide the reaction. | Broadly applicable, can be highly selective. | Requires additional steps for attachment and removal of the auxiliary. | researchgate.netyoutube.com |

| Chiral Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Highly efficient (catalytic amounts), atom-economical. | Development of a suitable catalyst can be challenging and expensive. | rijournals.comresearchgate.net |

Chemical Modification and Derivatization of this compound for Research Purposes

To investigate its mechanism of action and other biochemical properties, this compound can be chemically modified. This derivatization includes the synthesis of labeled analogs and the creation of prodrugs to alter its physicochemical properties for specific experimental systems.

Labeled compounds are indispensable tools in mechanistic and metabolic studies. Labeling involves replacing one or more atoms of a molecule with an isotope (e.g., ²H, ¹³C, ¹⁵N) or attaching a reporter group, such as a spin label.

Isotopic Labeling: Replacing atoms with their heavier isotopes allows the molecule to be traced using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This is crucial for metabolism studies, helping to differentiate the compound and its metabolites from endogenous molecules.

Spin Labeling: For studying interactions with biological macromolecules like proteins or membranes, a stable radical (spin label), such as a nitroxide moiety, can be incorporated into the structure. These spin-labeled analogs can then be analyzed by Electron Paramagnetic Resonance (EPR) spectroscopy. The synthesis of such analogs can be challenging, as the introduction of the label can require specific chemical strategies to overcome poor reactivity at the labeling site. mdpi.com For example, the synthesis of spin-labeled peptaibols required careful optimization to successfully couple the nitroxide-bearing amino acid residue. mdpi.com

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes conversion in the body to release the active drug. mdpi.com While primarily a strategy for clinical drug development, the prodrug approach is also valuable in research to overcome experimental barriers, such as poor cell membrane permeability in in vitro assays. nih.gov

The derivatization of a drug can enhance its ability to permeate biological membranes. mdpi.com For chromone derivatives like this compound, a prodrug strategy could involve chemically modifying a functional group (e.g., a hydroxyl or carboxylic acid group) to create a more lipophilic ester or carbamate. This temporary modification can facilitate passage across cell membranes. Once inside the cell, endogenous enzymes, such as esterases, would cleave the modifying group (the "promoiety") to release the parent compound, allowing for the study of its intracellular targets. mdpi.com The success of this strategy is highly dependent on the nature and type of the promoiety used. mdpi.com

Development of Analytical Techniques for this compound and Metabolites in Research Studies

The accurate study of any chemical compound in biological systems requires robust analytical methods for its detection and quantification. pnrjournal.com For this compound and its metabolites, a suite of analytical techniques, primarily based on chromatography and mass spectrometry, would be essential.

Analytical methods are broadly classified as classical (wet chemistry) and instrumental. pnrjournal.com For complex analyses in research, instrumental methods are indispensable. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating compounds from complex mixtures, such as plasma or cell lysates. longdom.orgresearchgate.net When coupled with a detector, like an ultraviolet (UV) or mass spectrometry (MS) detector, HPLC allows for the precise quantification of the target analyte. longdom.orgresearchgate.net

For the identification of metabolites, liquid chromatography-mass spectrometry (LC-MS) is the premier tool. nih.gov It provides not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) of the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) further fragments these molecules to provide structural information, which is critical for identifying unknown metabolic products. nih.gov For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. nih.gov The development and validation of these methods are crucial, ensuring they are accurate, sensitive, and robust for their intended research application. longdom.org

Table 3: Analytical Techniques for the Study of this compound and its Metabolites

| Technique | Abbreviation | Primary Application in Research | Citation |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of the parent compound in biological matrices and formulations. | longdom.orgresearchgate.net |

| Gas Chromatography | GC | Separation of volatile derivatives or metabolites. | researchgate.net |

| Liquid Chromatography-Mass Spectrometry | LC-MS | High-sensitivity quantification and identification of the parent compound and its metabolites. | researchgate.netnih.gov |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation of metabolites by fragmentation analysis. | nih.gov |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Unambiguous structural determination of the compound and its purified metabolites. | nih.gov |

| Electron Paramagnetic Resonance Spectroscopy | EPR | Studying the interaction of spin-labeled analogs with biological targets. | mdpi.com |

Chromatographic and Spectroscopic Methods for Compound Analysis

The analysis and characterization of this compound and its parent class, chromone derivatives, rely on a combination of chromatographic and spectroscopic techniques. These methods are essential for verifying the purity of synthesized compounds and elucidating their chemical structures. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of benzopyran-4-one derivatives. mdpi.comlongdom.org Reversed-phase chromatography is commonly employed, utilizing stationary phases like C18 to separate compounds based on their hydrophobicity. mdpi.comlongdom.org The purity of final products is typically verified by HPLC equipped with a UV detector, with purity levels often required to be greater than 97%. mdpi.com For instance, the analysis of certain benzopyran-4-one derivatives has been successfully achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. europa.eu The detection wavelength is selected based on the UV absorbance profile of the chromone scaffold.

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized chromone analogues. Techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure. psu.edunih.gov ¹H-NMR helps to identify the protons in the molecule and their chemical environment, such as the characteristic signal for the 3-H proton of the chromone nucleus. core.ac.uk ¹³C-NMR provides information on the carbon skeleton of the molecule. core.ac.uk IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) groups in the pyranone ring. psu.edu Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural confirmation. core.ac.uk

Table 1: Typical HPLC Parameters for the Analysis of Benzopyran-4-one Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water europa.eu |

| Flow Rate | 0.5 - 1.5 mL/min longdom.org |

| Detector | UV-Vis or Diode Array Detector (DAD) psu.edumdpi.com |

| Wavelength | Determined by the compound's max absorbance (e.g., 220 nm) europa.eu |

| Column Temperature | Ambient or controlled (e.g., 30 °C) europa.eu |

Table 2: Spectroscopic Techniques for Characterization of Chromone Derivatives

| Technique | Information Obtained |

|---|---|

| ¹H-NMR | Number and type of protons, spin-spin coupling, and stereochemistry. psu.edu |

| ¹³C-NMR | Number and type of carbon atoms in the molecular skeleton. nih.gov |

| Infrared (IR) | Presence of specific functional groups (e.g., C=O, C-O, O-H). psu.edu |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns for structural confirmation. core.ac.uk |

| UV-Vis Spectroscopy | Information on electronic transitions and conjugation within the molecule. nih.gov |

Bioanalytical Method Development for Preclinical Samples

The evaluation of new chemical entities in preclinical studies requires the development and validation of robust bioanalytical methods to quantify the compound in biological matrices like plasma, serum, or tissue homogenates. nih.govjapsonline.com This is crucial for pharmacokinetic studies which examine the absorption, distribution, metabolism, and excretion of a compound. longdom.org While specific bioanalytical methods for this compound are not detailed in the available literature, the general principles for developing such assays for small molecules in preclinical settings are well-established. nih.goveuropa.eujapsonline.com

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for bioanalysis due to its high selectivity, sensitivity, and speed. ijpsonline.com The development of an LC-MS/MS method involves several key stages:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. This is commonly achieved through methods like protein precipitation (PPT) with a solvent such as acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Chromatographic Separation: Similar to compound analysis, reversed-phase HPLC is typically used to separate the analyte from endogenous matrix components and any metabolites before it enters the mass spectrometer. nih.gov

Detection: Tandem mass spectrometry provides excellent selectivity and sensitivity for quantification. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

Method Validation: Before a bioanalytical method can be used for sample analysis, it must undergo a rigorous validation process to ensure its reliability. europa.eu Validation is performed according to guidelines from regulatory agencies and typically assesses parameters such as selectivity, accuracy, precision, linearity of the calibration curve, recovery, matrix effect, and the stability of the analyte under various storage and handling conditions. europa.eunih.gov For preclinical methods, the accuracy and precision are often expected to be within ±20% for the lower limit of quantification (LLOQ) and within ±15% for other concentrations. nih.gov

For example, a bioanalytical method for other small molecules intended for preclinical studies involved protein precipitation from just 50 μL of plasma, followed by LC-MS/MS analysis. nih.gov The method was validated for linearity, accuracy, precision, and stability to ensure it was fit for purpose. nih.gov

Table 3: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria (Preclinical) |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com | No significant interference at the retention time of the analyte and internal standard. europa.eu |

| Accuracy | The closeness of determined values to the nominal concentration. nih.gov | Within ±20% for LLOQ; ±15% for other QCs. nih.gov |

| Precision | The closeness of repeated measurements of the same sample. nih.gov | ≤20% RSD for LLOQ; ≤15% RSD for other QCs. nih.gov |

| Linearity & Range | The range over which the assay is accurate, precise, and linear. nih.gov | Correlation coefficient (r) or coefficient of determination (r²) ≥ 0.99. nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. europa.eu | Analyte response is identifiable, discrete, and reproducible with accuracy within ±20% and precision ≤20%. nih.gov |

| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, long-term). europa.eu | Concentration of stability samples should be within ±15% of the nominal concentration. europa.eu |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. europa.eu | Should be assessed to ensure it does not compromise the accuracy and precision of the method. |

Advanced Research Directions and Future Perspectives for Ambicromil Research

Integration of Omics Technologies for Comprehensive Understanding of Ambicromil Action

To fully elucidate the biological effects of this compound, researchers are turning to "omics" technologies. These approaches allow for the large-scale study of biological molecules, such as proteins and metabolites, providing a holistic view of cellular responses to drug treatment.

Proteomic Profiling of Cellular Responses to Mediator Release Inhibitors

Proteomics, the large-scale analysis of proteins, is a powerful tool for understanding the mechanism of action of drugs like this compound. nih.gov By analyzing changes in protein expression and post-translational modifications, researchers can identify the specific cellular pathways affected by mediator release inhibitors. nih.gov This approach can provide mechanistic information regarding a chemical's effects and help generate new hypotheses for further investigation. tandfonline.com

When cells are treated with a compound, the resulting changes in the proteome can reveal the drug's targets and off-target effects. nih.gov Techniques such as mass spectrometry-based proteomics can be used for global protein profiling, identifying and quantifying thousands of proteins across different conditions. aurigeneservices.com For instance, a proteomic analysis of cells exposed to a chemical agent can reveal significant alterations in proteins involved in key cellular processes. nih.gov Studies have shown that this approach can identify changes in proteins related to inflammation, cell growth, apoptosis, and cytoskeletal organization, providing clues to a drug's pro-apoptotic, antiproliferative, and even potential anti-metastatic properties. nih.gov

Furthermore, phosphoproteomics, a sub-discipline of proteomics, focuses on identifying and quantifying protein phosphorylation. This is crucial as phosphorylation is a key mechanism in signal transduction. Analyzing how mediator release inhibitors alter the phosphoproteome can uncover their impact on signaling cascades, such as the MAPK and mTOR pathways, which are often involved in inflammatory responses. nih.gov

Table 1: Examples of Protein Classes and Pathways Investigated in Proteomic Studies of Drug Action

| Category | Examples of Proteins/Pathways | Potential Insights for Mediator Release Inhibitors |

| Inflammatory Signaling | TNF signaling pathway, Eicosanoid signaling, Toll-like receptor signaling nih.gov | Direct impact on inflammatory cascades |

| Cell Stress & Apoptosis | GRP78, CALR, NPM1, RCN nih.gov | Understanding of pro-apoptotic effects |

| Cytoskeletal Organization | Arp2/3 complex subunits (e.g., ARPC5L) nih.gov | Effects on cell migration and adhesion |

| Metabolic Regulation | mTOR signaling pathway proteins optibrium.com | Connection between inflammatory and metabolic pathways |

| Signal Transduction | ERK/MAPK pathway proteins nih.gov | Elucidation of key signaling events modulated by the drug |

This table provides a generalized overview based on proteomic studies of various compounds to illustrate the potential targets for understanding mediator release inhibitors like this compound.

Metabolomic Analysis of Pathways Modulated by Chromone (B188151) Compounds

Metabolomics profiles the small-molecule metabolites within a cell, tissue, or organism, offering a functional readout of cellular activity. nih.gov Analyzing the metabolome can reveal how chromone compounds, the chemical class to which this compound belongs, alter biochemical pathways. researchgate.net This is particularly valuable because many diseases involve metabolic disturbances. researchgate.net

Metabolomic studies on chromone derivatives can identify shifts in key metabolic pathways. For example, untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) can capture alterations in central carbon metabolism, amino acid metabolism, and lipid metabolism. researchgate.net Such analyses have shown that certain compounds can affect pathways like glutathione (B108866) metabolism, which is critical for managing oxidative stress, a common feature of inflammation. researchgate.net

Pathway analysis is a crucial step in interpreting metabolomics data, helping to identify biological pathways that are significantly impacted by the compound. nih.gov By mapping the altered metabolites onto known biochemical pathways, researchers can understand the broader biological effects of chromone compounds. tsijournals.comnih.gov This can reveal unexpected mechanisms of action and help identify potential biomarkers to monitor a drug's effect. tsijournals.com

Application of Computational Chemistry and Artificial Intelligence in Chromone Drug Discovery

In Silico Screening and Virtual Ligand Design for Novel Mediator Release Inhibitors

In silico (computer-based) methods allow researchers to screen vast libraries of virtual compounds to identify those most likely to bind to a specific biological target. nih.gov This process, known as virtual screening, is much faster and more cost-effective than traditional high-throughput screening of physical compounds. nih.gov

The process often starts with a known protein target. Using molecular docking, scientists can predict how different small molecules, such as chromone derivatives, will fit into the binding site of the target protein and estimate the strength of the interaction. nih.govresearchgate.net This allows for the ranking of compounds based on their predicted binding affinity. nih.gov For example, a docking-based strategy can be used to screen a database of natural products or synthetic compounds to find potential inhibitors of a key inflammatory protein. nih.gov

Beyond screening existing compounds, computational tools can be used for the rational design of novel molecules. nih.gov Based on the structure of the target's binding site, new chromone analogs can be designed with modifications intended to improve binding affinity, selectivity, and pharmacokinetic properties. mdpi.com Molecular dynamics (MD) simulations can then be used to study the stability of the predicted protein-ligand complex over time, providing deeper insight into the interaction. biointerfaceresearch.com

Machine Learning Approaches for Predicting Pharmacological Profiles of this compound Analogs

Artificial intelligence, particularly machine learning (ML), is increasingly used to predict the biological properties of chemical compounds. aurigeneservices.comnih.gov ML models can be trained on large datasets of compounds with known activities to learn the complex relationships between a molecule's structure and its pharmacological effects. nih.govmdpi.com

For the discovery of new chromone-based drugs, ML can be applied in several ways:

Predicting Bioactivity: ML models can be trained to predict the inhibitory activity of new this compound analogs against a specific target, helping to prioritize which compounds to synthesize and test in the lab. nih.gov

Predicting Pharmacokinetics: A significant challenge in drug discovery is ensuring a compound has the right ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. ML frameworks can now predict the pharmacokinetic profile of a small molecule based solely on its chemical structure, reducing the need for extensive animal experiments in the early stages. nih.govresearchgate.net

Predicting Side Effects: By analyzing the features of drugs and their known side effects, ML models can predict the potential for adverse events with new compounds, allowing for the early deselection of candidates with unfavorable safety profiles. mdpi.com

Table 2: Applications of AI/ML in the Chromone Drug Discovery Pipeline

| Application Area | AI/ML Technique | Description | Potential Benefit |

| Hit Identification | Virtual Screening, Molecular Docking nih.gov | Rapidly screens large compound libraries against a target protein. | Reduces time and cost of initial screening. |

| Lead Optimization | Generative Chemistry optibrium.com | Designs novel molecules with desired properties. | Creates optimized drug candidates with improved efficacy. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Learning nih.gov | Predicts biological activity, pharmacokinetics (ADMET), and toxicity. nih.gov | Prioritizes compounds for synthesis and reduces late-stage failures. |

| Mechanism Insight | Pathway Analysis, Network Pharmacology nih.gov | Links compounds to biological pathways and potential off-targets. | Provides a deeper understanding of the mechanism of action. |

This table summarizes how different computational techniques can be applied at various stages of the drug discovery process for compounds like this compound analogs.

Exploration of Broader Pharmacological Activities and Therapeutic Potential of the Chromone Class

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govnih.govacs.org While this compound was developed as a mediator release inhibitor for allergic conditions, the broader chromone class has demonstrated significant potential in many other therapeutic areas. nih.govijrar.org

Extensive research has shown that natural and synthetic chromone derivatives possess a remarkable spectrum of biological effects, including:

Anti-inflammatory and Antioxidant Activity: Many chromones exhibit potent anti-inflammatory and antioxidant properties, which are relevant to a wide range of chronic diseases. acs.orgnumberanalytics.comipp.pt

Anticancer Activity: Numerous studies have reported the anticancer potential of chromones, which can induce apoptosis, inhibit cell proliferation, and target specific kinases involved in cancer progression. nih.govresearchgate.nettsijournals.com

Antimicrobial and Antiviral Effects: The chromone structure has been a template for developing agents against various bacteria, fungi, and viruses. tsijournals.comacs.orgnumberanalytics.com

Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, chromone derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase and monoamine oxidase B (MAO-B). nih.govnih.gov

This versatility suggests that the core structure of this compound could serve as a starting point for developing new drugs for a host of other conditions. researchgate.netijrar.org Future research will likely focus on systematically exploring these other activities, using the advanced "omics" and computational tools described above to identify new therapeutic applications for novel chromone derivatives.

Investigations into Anti-Inflammatory Mechanisms Beyond Allergic Responses

Although direct studies on this compound's non-allergic anti-inflammatory actions are limited, research into the broader class of chromone derivatives provides insights into potential mechanisms. Chromones have been shown to possess anti-inflammatory properties that are independent of mast cell stabilization. For instance, certain chromone derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com One study on a novel chromone derivative, DCO-6, revealed its capacity to significantly reduce lipopolysaccharide (LPS)-induced production of nitric oxide, IL-1β, and IL-6 in macrophages. nih.gov This effect was attributed to the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 pathway, suggesting a potential mechanism for anti-inflammatory action in non-allergic contexts. nih.gov Furthermore, some chromone derivatives have been investigated for their effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govresearchgate.net These findings suggest that this compound, as a member of the chromone family, may exert broader anti-inflammatory effects through the modulation of key signaling pathways and inflammatory mediators beyond the scope of allergic responses.

Research on Modulatory Effects on Cell Proliferation and Tissue Remodeling

The influence of this compound on cell proliferation and tissue remodeling is an emerging area of research, with most current data stemming from studies on related chromone compounds rather than this compound itself. A number of chromone derivatives have been identified to possess potent anti-proliferative effects against various cancer cell lines, including breast, bone marrow, and cervical cancer cells. nih.gov The mechanisms underlying these effects often involve the induction of cell cycle arrest, typically at the G2 or S phase, and the triggering of apoptosis, characterized by chromatin condensation and nuclear fragmentation. nih.govnih.gov For example, a 3-styrylchromone derivative demonstrated dual anti-inflammatory and anti-proliferative activities in colon cancer cells by targeting the HMGB1-RAGE-ERK1/2 signaling pathway. mdpi.com

While the anti-proliferative actions of some chromones are being explored, there is a notable lack of specific research on the direct effects of this compound on tissue remodeling and fibrosis. nih.govnih.gov Tissue remodeling is a complex process involving the synthesis and degradation of extracellular matrix components, and its dysregulation can lead to fibrosis in various organs. nih.gov Future research is warranted to investigate whether this compound shares the anti-proliferative properties of other chromones and to elucidate any potential role it may have in modulating the processes of tissue repair and remodeling.

Comparative Pharmacological Analysis with Established Mast Cell Stabilizers and Antihistamines

To better understand the pharmacological profile of this compound, it is essential to compare it with other established mast cell stabilizers and antihistamines, particularly in terms of its structure and mechanism of action.

Structural and Mechanistic Comparisons with Sodium Cromoglycate

This compound and sodium cromoglycate are both members of the chromone family and are recognized for their mast cell-stabilizing properties. Mechanistically, both compounds are believed to inhibit the degranulation of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators that trigger allergic reactions. The primary mechanism of action for sodium cromoglycate is thought to involve the inhibition of calcium influx into mast cells, a critical step in the degranulation process. nih.gov While the precise mechanism of this compound is less extensively studied, it is presumed to act in a similar manner.

Table 1: Structural and Mechanistic Comparison of this compound and Sodium Cromoglycate

| Feature | This compound (Probicromil) | Sodium Cromoglycate |

|---|---|---|

| Core Structure | Chromone (Benzo[1,2-b:5,4-b']dipyran) | Chromone (Benzopyran-4-one) |

| Chemical Formula | C17H12O8 | C23H14Na2O11 |

| Key Structural Features | Contains a 4,6-dioxo-10-propyl-4H,6H-benzo[1,2-b:5,4-b']dipyran-2,8-dicarboxylic acid structure. | A symmetrical molecule with two chromone rings linked by a 2-hydroxypropyloxy chain. |

| Primary Mechanism | Presumed to be a mast cell stabilizer, inhibiting degranulation. | Mast cell stabilizer, inhibits calcium influx into mast cells. |

Differentiation of Receptor-Mediated and Non-Receptor-Mediated Effects within the Chromone Class

The pharmacological effects of drugs can be broadly categorized as receptor-mediated or non-receptor-mediated. slideshare.netnih.govpharmacy180.com For the chromone class, including this compound, evidence suggests the potential for both types of interactions.

Receptor-Mediated Effects: Chromones are considered versatile scaffolds that can interact with a variety of receptor classes. nih.govijrpc.com For instance, some chromone derivatives have been shown to act as inhibitors of specific enzymes, such as sirtuin 2 (SIRT2) and breast cancer resistance protein (ABCG2), indicating direct interaction with protein binding sites. acs.orgnih.gov The ability of these compounds to bind to specific receptors can lead to highly targeted pharmacological effects.

Non-Receptor-Mediated Effects: In addition to receptor binding, chromones may also exert their effects through non-receptor-mediated mechanisms. A prime example is the proposed mechanism of sodium cromoglycate, which involves the modulation of ion channel function, specifically the inhibition of calcium influx, a process that may not involve a classical receptor interaction. nih.gov Other non-receptor-mediated actions could involve physical or chemical interactions with cellular components.

Table 2: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound (Probicromil) | |

| Sodium Cromoglycate | |

| Interleukin-1β (IL-1β) | |

| Interleukin-6 (IL-6) | |

| Tumor Necrosis Factor-alpha (TNF-α) | |

| Nitric Oxide | |

| DCO-6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.